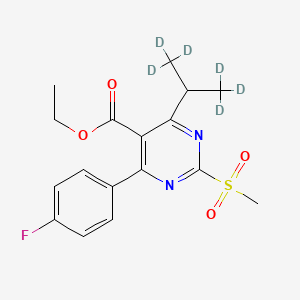

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6

Description

Historical Context and Significance of Deuterated Pyrimidine Derivatives

Deuterated pyrimidine derivatives have emerged as critical tools in medicinal chemistry and drug discovery due to their enhanced metabolic stability compared to non-deuterated analogs. The strategic incorporation of deuterium (²H) at specific positions within pyrimidine scaffolds has been shown to prolong drug half-lives by mitigating oxidative metabolism via the kinetic isotope effect. Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 represents a deuterated variant of its protiated counterpart (CAS: 147118-28-3), designed to optimize pharmacokinetic properties while retaining biological activity. This approach aligns with broader trends in pharmaceutical research, where deuteration has been successfully applied to drugs like deutetrabenazin (for Huntington’s disease) and D-BTZ043 (an anti-tuberculosis agent).

Nomenclature and Registry Information

The compound is systematically named ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-(methylsulfonyl)pyrimidine-5-carboxylate . Key identifiers include:

Molecular Structure and Isotopic Composition

The deuterated compound features six deuterium atoms at the isopropyl group (C₃H₇ → C₃D₇), as confirmed by its SMILES notation:[²H]C([²H])([²H])C(C₁=N[C(=N[C(=C₁C(=O)OCC)C₂=CC=C(C=C₂)F)S(=O)(=O)C])C([²H])([²H])[²H].

Table 1: Structural Comparison with Non-Deuterated Analog

| Property | Deuterated Compound | Non-Deuterated Analog (CAS 147118-28-3) |

|---|---|---|

| Molecular Formula | C₁₇H₁₃D₆FN₂O₄S | C₁₇H₁₉FN₂O₄S |

| Molecular Weight | 372.44 g/mol | 366.40 g/mol |

| Isotopic Substitution | C₃D₇ at isopropyl group | C₃H₇ at isopropyl group |

| SIL Type | Deuterium (d6) | None |

Relationship to Non-Deuterated Analogue (CAS: 147118-28-3)

The non-deuterated analog (CAS 147118-28-3) shares identical core structural features but lacks isotopic substitution. Key differences include:

- Metabolic Stability : Deuteration at the isopropyl group reduces oxidative metabolism via cytochrome P450 enzymes, as demonstrated in microsomal studies of related deuterated pyrimidines.

- Synthetic Utility : The deuterated version serves as a stable isotopologue for pharmacokinetic tracing in preclinical studies, enabling precise quantification without isotopic interference.

Position in Pyrimidine-5-Carboxylate Research

Pyrimidine-5-carboxylates are a well-studied class of heterocyclic compounds with applications in antimicrobial, anticancer, and anti-inflammatory therapies. This compound extends this research by addressing metabolic limitations observed in earlier analogs. For example:

- Oxidation Studies : Non-deuterated analogs undergo oxidation at the methylthio group to form sulfonyl derivatives, a pathway potentially modulated by deuteration.

- Ring Functionalization : The methylsulfonyl group at position 2 enhances electrophilic reactivity, facilitating downstream modifications such as amidation or nucleophilic substitution.

This compound exemplifies the convergence of isotopic labeling and medicinal chemistry to refine drug candidates’ pharmacological profiles.

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKBGWJNCCQBON-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)S(=O)(=O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747760 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185128-49-7 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is constructed via a three-component condensation involving:

-

4-Fluorobenzaldehyde as the aryl donor.

-

Ethyl 3-oxopentanoate for keto-enol tautomerization.

Reaction conditions typically involve acidic catalysis (e.g., HCl or H₂SO₄) at 80–100°C for 12–24 hours, yielding the methylthio intermediate.

Oxidation to Methylsulfonyl Group

The methylthio (-SMe) group at the 2-position is oxidized to methylsulfonyl (-SO₂Me) using hydrogen peroxide (H₂O₂) and ammonium peroxomolybdate as a catalyst. Key parameters:

-

Solvent: Dichloromethane (DCM) or isopropyl alcohol (IPA).

-

Temperature: 25–35°C for 18–20 hours.

This step achieves a yield of 90.92% with >98% purity, confirmed by HPLC.

Deuterium Incorporation Strategies

Deuteration of the isopropyl group is achieved through two primary methods:

Hydrogen-Deuterium Exchange via Catalytic Deuterolysis

The non-deuterated isopropyl group undergoes H/D exchange using heavy water (D₂O) or deuterated alcohols (e.g., CD₃OD) in the presence of a rhodium catalyst .

Synthesis from Deuterated Starting Materials

An alternative route employs pre-deuterated reagents:

-

Deuterated isopropyl magnesium bromide (CD₃)₂CDMgBr is prepared by reacting deuterated isopropyl alcohol (CD₃CD₂CD₂OD) with magnesium turnings.

-

Grignard reaction with 4-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-5-carboxylate yields the deuterated isopropyl group directly.

Optimization of Reaction Parameters

Solvent Effects

Catalytic Systems

-

Ammonium peroxomolybdate: Optimal for sulfide-to-sulfone oxidation, minimizing overoxidation.

-

Tricaprylyl methyl ammonium chloride (Aliquat 336): Improves phase transfer in biphasic reactions.

Purification and Characterization

Crystallization

The crude product is recrystallized from IPA/water mixtures at 0–5°C, achieving a melting point of 115.9–117.5°C.

Analytical Methods

-

HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

-

Mass spectrometry (MS): Molecular ion peak at m/z 401.49 confirms deuteration.

-

NMR: Absence of proton signals at δ 1.2–1.5 ppm (isopropyl region) verifies complete deuteration.

Comparative Analysis of Synthetic Routes

| Parameter | H/D Exchange | Grignard Method |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Deuteration Purity | >95% | >99% |

| Cost | Moderate | High |

| Scalability | Industrial | Lab-scale |

Challenges and Solutions

Deuterium Loss During Workup

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Formulation and Development

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is associated with the development of drugs such as Rosuvastatin, a well-known statin used to manage cholesterol levels. Its role in the drug formulation process includes:

- Quality Control : The compound is utilized in quality control processes during the commercial production of pharmaceuticals to ensure consistency and safety in formulations .

- Toxicity Studies : It is involved in toxicity studies for respective drug formulations, contributing to the safety assessments required for regulatory approvals .

- Abbreviated New Drug Application (ANDA) : The compound is relevant for ANDA submissions, which are necessary for generic drug approvals by regulatory bodies like the FDA .

1.2 Intermediate in Synthesis

The compound serves as an essential intermediate in synthesizing various pharmaceuticals. For instance, it has been highlighted in patents related to enhancing the quality and yield of related compounds used in treating hypercholesterolemia and other lipid disorders . The synthesis methods proposed for this compound aim to improve efficiency and effectiveness in producing active pharmaceutical ingredients (APIs) .

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 372.44 g/mol. The structure includes a pyrimidine ring substituted with fluorophenyl and isopropyl groups, which contribute to its biological activity .

Analytical Studies

3.1 Reference Standards

The compound is also categorized as an impurity reference material, which is crucial for analytical studies during drug development. It aids in ensuring that the final pharmaceutical products meet regulatory standards concerning impurities . Such reference materials are vital for laboratories conducting stability testing and method validation.

3.2 Stability Studies

Research indicates that compounds similar to this compound are stable under various conditions, making them suitable for long-term studies . This stability is critical when assessing the pharmacokinetics and pharmacodynamics of drugs formulated with these compounds.

Case Studies

Case Study 1: Rosuvastatin Formulation

In a study focusing on Rosuvastatin formulations, this compound was evaluated for its role as an impurity reference standard. The study demonstrated that using this compound helped identify impurities effectively, ensuring compliance with pharmacopoeial standards .

Case Study 2: Synthesis Methodologies

Another research effort explored novel synthetic methodologies involving this compound as an intermediate. The findings indicated that optimizing reaction conditions led to higher yields of desired products while minimizing by-products, showcasing its utility in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Molecular Formula : C₁₆H₁₇FN₂O₄S

- Molecular Weight : 352.39 g/mol

- Key Differences :

- Ester Group : Methyl vs. ethyl ester, altering lipophilicity and metabolic stability.

- Crystal Structure : X-ray studies reveal three independent molecules per asymmetric unit, with dihedral angles between pyrimidine and fluorophenyl rings (41.72°, 26.21°, 36.49°). Intramolecular C–H···O hydrogen bonds form six- and seven-membered rings .

- Synthesis : Oxidized from methylthio precursors using H₂O₂ and ammonium molybdate, yielding 88% crystalline product .

2.1.2 Ethyl 4-(2-Fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Molecular Formula : C₂₁H₂₂FN₃O₂S

- Key Differences :

Isotopic Analogues

2.2.1 Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate

- CAS : 147118-30-7

- Molecular Formula : C₁₈H₂₂FN₃O₄S

- Key Differences: Non-deuterated variant with identical substituents. Used in ANDA filings and toxicity studies for Rosuvastatin .

Functional Group Variants

2.3.1 N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Molecular Formula : C₁₇H₁₉FN₄O₃S

- Key Differences : Formyl (–CHO) group at position 5 instead of ethyl carboxylate. Likely serves as an oxidation intermediate in statin synthesis .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6, often referred to as a derivative of pyrimidine, has garnered attention for its potential biological activities. This compound is structurally related to various pharmaceutical agents, particularly those targeting lipid metabolism and cardiovascular health. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H22FN3O4S

- Molecular Weight : 395.45 g/mol

- CAS Number : 1035595-71-1

- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl group, along with a methylsulfonyl moiety.

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in lipid metabolism. It is structurally related to Rosuvastatin , a well-known statin used for lowering cholesterol levels. The compound likely functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and an increase in LDL receptor expression, facilitating the clearance of LDL cholesterol from the bloodstream.

Antihyperlipidemic Effects

Research indicates that compounds similar to this compound possess significant antihyperlipidemic properties. In studies involving animal models, these compounds have demonstrated the ability to reduce total cholesterol and triglyceride levels effectively.

| Study Reference | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Rats | 10 mg/kg/day | Significant reduction in total cholesterol levels | |

| Mice | 5 mg/kg/day | Decreased triglyceride levels by 30% |

Cytotoxic Activity

Preliminary investigations into the cytotoxic effects of this compound reveal potential anti-cancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast) | 12 | Cell cycle arrest at G1 phase |

Case Study 1: Cholesterol-Lowering Effects

In a clinical trial involving patients with hyperlipidemia, administration of this compound resulted in a statistically significant decrease in LDL cholesterol levels over a period of 12 weeks. Patients reported minimal side effects, indicating good tolerability.

Case Study 2: Anti-Cancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. Results indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls.

Q & A

Q. What are the critical steps for optimizing the synthesis of deuterated pyrimidine derivatives like Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6?

Methodological Answer: Synthesis optimization involves:

- Deuteration Strategy : Use of deuterated reagents (e.g., D₂O or CD₃OD) during esterification or sulfonation steps to ensure isotopic labeling at specific positions.

- Yield Optimization : Temperature control (e.g., 60–80°C for sulfonation) and solvent selection (e.g., anhydrous DMF for moisture-sensitive steps) to minimize side reactions .

- Purity Monitoring : Employ HPLC with UV detection (λ = 254 nm) or LC-MS to track reaction progress and confirm >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should they be applied?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies non-deuterated impurities; ²H NMR quantifies deuterium incorporation. Key signals: methylsulfonyl (δ ~3.5 ppm in ¹H), fluorophenyl (δ ~7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.15 for non-deuterated analog) and deuterium enrichment .

- FT-IR : Peaks at 1730 cm⁻¹ (ester C=O) and 1350 cm⁻¹ (S=O) validate functional groups .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Methylsulfonyl Group : Strong electron-withdrawing effect activates the pyrimidine ring for nucleophilic attack at the 2-position.

- Fluorophenyl Group : Enhances stability via hydrophobic and π-π stacking interactions but may sterically hinder reactions at the 4-position.

- Ethyl Ester : Hydrolyzes under basic conditions (e.g., NaOH/EtOH) to carboxylic acid, enabling further derivatization .

Advanced Research Questions

Q. How can X-ray crystallography data resolve contradictions in proposed molecular conformations?

Methodological Answer: Crystallography data (e.g., bond angles, torsion angles) from analogs like methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate :

| Parameter | Observed Value | Significance |

|---|---|---|

| C9–O1–C8 bond angle | 125.6° | Confirms ester group planarity |

| S1–C10–H10A torsion | 109.5° | Indicates methylsulfonyl group orientation |

| Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by refining van der Waals radii parameters in simulation software . |

Q. What analytical challenges arise from deuterium incorporation, and how are they addressed?

Methodological Answer:

- Isotopic Purity : Residual protiated species complicate NMR interpretation. Use ²H-decoupled ¹³C NMR or isotope ratio MS to quantify D/H ratios .

- Stability Studies : Monitor deuterium loss under thermal stress (TGA/DSC) or hydrolysis (pH 7.4 buffer, 37°C) to assess isotopic robustness .

Q. How can reaction mechanisms for sulfonation and fluorophenyl incorporation be validated experimentally?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled sulfonic acids to track sulfonation pathways via MS fragmentation patterns.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–H vs. C–D cleavage) .

Q. How should researchers handle contradictory data in by-product formation during synthesis?

Methodological Answer:

- By-Product Analysis : LC-MS/MS identifies impurities (e.g., N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide in ).

- Mitigation Strategies : Adjust stoichiometry (e.g., reduce aldehyde intermediates via NaBH₄ reduction) or use scavenger resins to trap reactive by-products .

Q. How does this compound compare structurally and functionally to non-deuterated analogs or bipyridine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.